molecular formula C24H29N5O3S B11316132 2,4,6-trimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

2,4,6-trimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11316132
M. Wt: 467.6 g/mol
InChI Key: IAMIELIJCKWPNM-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamide, pyrimidine, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the reaction of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine derivative with sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine-morpholine intermediate with the sulfonamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

    Oxidation Products: Oxidized derivatives of the aromatic rings and the sulfonamide group.

    Reduction Products: Reduced forms of the pyrimidine and sulfonamide groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential in the development of new materials with unique properties.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-N-phenylaniline
  • 2,4,6-Trimethyl-m-phenylenediamine
  • 4-Methyl-6-phenylpyrimidin-2-amine

Uniqueness

2,4,6-Trimethyl-N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H29N5O3S/c1-16-13-17(2)23(18(3)14-16)33(30,31)28-21-7-5-20(6-8-21)26-22-15-19(4)25-24(27-22)29-9-11-32-12-10-29/h5-8,13-15,28H,9-12H2,1-4H3,(H,25,26,27)

InChI Key

IAMIELIJCKWPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4)C

Origin of Product

United States

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